

Application Note: Thermal Analysis of Calcium Picrate Hydrates by TGA/DSC

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium picrate*

Cat. No.: *B104147*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium picrate, an energetic material, exists in various hydrated forms. Its thermal behavior, including dehydration and decomposition, is critical for understanding its stability, safety, and performance in various applications. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess these properties. This application note provides a detailed protocol for the thermal analysis of **calcium picrate** hydrates and presents key thermal data.

Quantitative Data Summary

The thermal analysis of **calcium picrate** hydrates reveals a multi-step thermal decomposition process, starting with dehydration followed by the decomposition of the anhydrous salt. The hydration state of **calcium picrate** can vary, with different hydrates exhibiting distinct thermal profiles.

Parameter	Value	Reference
Metastable Hydrate Form	$\text{Ca}(\text{C}_6\text{H}_2\text{N}_3\text{O}_7)_2 \cdot 10.4\text{-}10.7\text{H}_2\text{O}$	[1]
Stable Hydrate Form	$\text{Ca}(\text{C}_6\text{H}_2\text{N}_3\text{O}_7)_2 \cdot 4.8\text{H}_2\text{O}$	[1]
Dehydration Temperature Range	Room Temperature (approx. 298 K) to 480 K	[1]
Onset of Exothermic Decomposition	Higher than picric acid	[1]
Activation Energy of Decomposition	140.3 kJ/mol	[1]

Experimental Protocols

This section details the recommended methodology for conducting TGA and DSC analyses of **calcium picrate** hydrates.

Sample Preparation

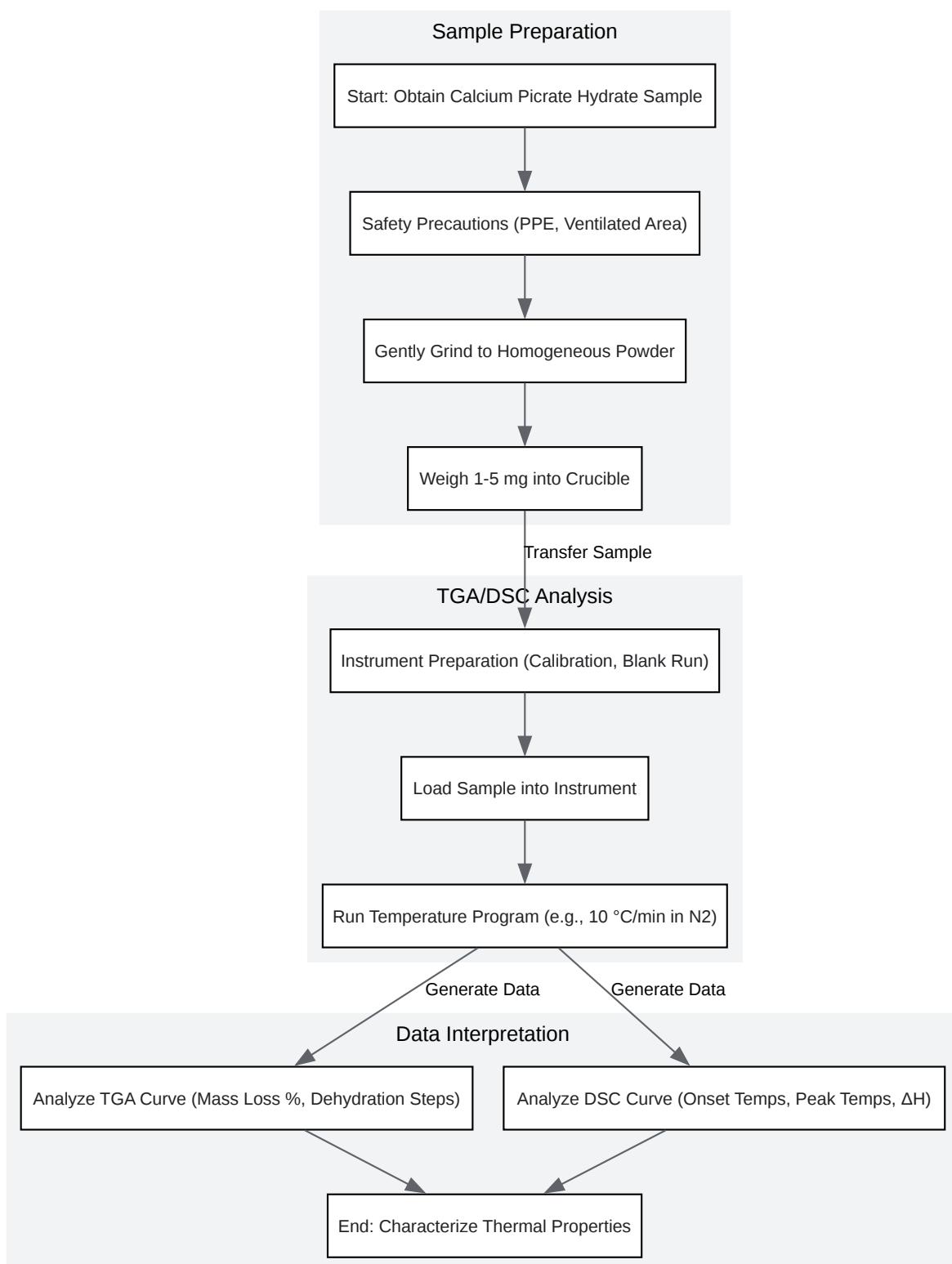
- Handling Precautions: **Calcium picrate** is an energetic material and should be handled with appropriate safety measures, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood.
- Sample Form: If the sample is in a large crystalline form, gently grind a small amount in an agate mortar and pestle to ensure a fine, homogeneous powder. This promotes even heating during the analysis.
- Weighing: Accurately weigh a small amount of the sample, typically 1-5 mg, into the TGA/DSC crucible. A smaller sample size is crucial for energetic materials to minimize the risk of a rapid, uncontrolled release of energy.

TGA/DSC Instrument Parameters

The following are recommended starting parameters for the TGA/DSC analysis. These may need to be optimized depending on the specific instrument and the exact nature of the sample.

Parameter	TGA	DSC
Crucible	Alumina (Al_2O_3) or Aluminum (Al), open or pinhole lid	Aluminum (Al), hermetically sealed or pinhole lid
Sample Mass	1 - 5 mg	1 - 5 mg
Heating Rate	10 °C/min	10 °C/min
Temperature Program	25 °C to 500 °C	25 °C to 500 °C
Purge Gas	Nitrogen (N_2) or Argon (Ar), high purity	Nitrogen (N_2) or Argon (Ar), high purity
Flow Rate	20 - 50 mL/min	20 - 50 mL/min

Experimental Procedure


- Instrument Preparation:
 - Ensure the TGA/DSC instrument is clean and has been recently calibrated for temperature and heat flow according to the manufacturer's instructions.
 - Perform a blank run with an empty crucible to establish a stable baseline.
- Sample Loading:
 - Tare the balance of the TGA.
 - Carefully place the weighed crucible containing the **calcium picrate** hydrate sample onto the sample holder.
- Analysis:
 - Start the temperature program with the specified heating rate and purge gas.

- Monitor the TGA and DSC curves in real-time. The TGA curve will show mass loss steps corresponding to dehydration and decomposition. The DSC curve will show endothermic peaks for dehydration and melting, and a strong exothermic peak for decomposition.
- Data Analysis:
 - From the TGA curve, determine the percentage mass loss for each step. This allows for the calculation of the number of water molecules in the hydrate.
 - From the DSC curve, determine the onset temperature and peak temperature for each thermal event.
 - Integrate the area under the DSC peaks to determine the enthalpy change (ΔH) for each event, particularly the enthalpy of dehydration and the heat of decomposition.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the thermal analysis process for **calcium picrate** hydrates.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [dk.upce.cz \[dk.upce.cz\]](https://www.benchchem.com/product/b104147#thermal-analysis-tga-dsc-of-calcium-picrate-hydrates)
- To cite this document: BenchChem. [Application Note: Thermal Analysis of Calcium Picrate Hydrates by TGA/DSC]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b104147#thermal-analysis-tga-dsc-of-calcium-picrate-hydrates\]](https://www.benchchem.com/product/b104147#thermal-analysis-tga-dsc-of-calcium-picrate-hydrates)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com